Cas no 1334509-86-2 (Fmoc-Trp(Me)-OH)

Fmoc-Trp(Me)-OH 化学的及び物理的性質
名前と識別子
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- Fmoc-Trp(Me)-OH
- Fmoc-Trp(1-Me)-OH
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyl-L-tryptophan
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid
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- MDL: MFCD02684512
- インチ: InChI=1S/C27H24N2O4/c1-29-15-17(18-8-6-7-13-25(18)29)14-24(26(30)31)28-27(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23-24H,14,16H2,1H3,(H,28,32)(H,30,31)/t24-/m0/s1
- InChIKey: GDPXIUSEXJJUGT-DEOSSOPVSA-N
- ほほえんだ: CN1C=C(C2=CC=CC=C21)C[C@H](NC(OCC3C4=CC=CC=C4C5=CC=CC=C53)=O)C(O)=O
計算された属性
- せいみつぶんしりょう: 440.173607g/mol
- ひょうめんでんか: 0
- XLogP3: 4.7
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 回転可能化学結合数: 7
- どういたいしつりょう: 440.173607g/mol
- 単一同位体質量: 440.173607g/mol
- 水素結合トポロジー分子極性表面積: 80.6Ų
- 重原子数: 33
- 複雑さ: 692
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.30±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (1.1E-3 g/L) (25 ºC),
- PSA: 80.56
Fmoc-Trp(Me)-OH セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H319;H335
- 警告文: P261;P305+P351+P338
- ちょぞうじょうけん:2-8 °C
Fmoc-Trp(Me)-OH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM268010-5g |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid |
1334509-86-2 | 95% | 5g |
$102 | 2024-08-02 | |
eNovation Chemicals LLC | Y1048001-5g |
(S)-2-(((9H-fluoren-9-yl)Methoxy)carbonylaMino)-3-(1-Methyl-1H-indol-3-yl)propanoic acid |
1334509-86-2 | 98% | 5g |
$130 | 2024-06-06 | |
eNovation Chemicals LLC | Y0995842-5g |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid |
1334509-86-2 | 95% | 5g |
$1200 | 2024-08-02 | |
TRC | F472525-250mg |
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyl-L-tryptophan |
1334509-86-2 | 250mg |
$ 201.00 | 2023-09-07 | ||
Chemenu | CM268010-10g |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid |
1334509-86-2 | 95% | 10g |
$180 | 2024-08-02 | |
eNovation Chemicals LLC | Y1048001-10g |
(S)-2-(((9H-fluoren-9-yl)Methoxy)carbonylaMino)-3-(1-Methyl-1H-indol-3-yl)propanoic acid |
1334509-86-2 | 98% | 10g |
$190 | 2024-06-06 | |
Enamine | EN300-1556739-0.5g |
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid |
1334509-86-2 | 95% | 0.5g |
$206.0 | 2023-07-10 | |
Enamine | EN300-1556739-2500mg |
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid |
1334509-86-2 | 95.0% | 2500mg |
$584.0 | 2023-09-25 | |
Aaron | AR009ZQZ-250mg |
(S)-2-(((9H-FLUOREN-9-YL)METHOXY)CARBONYLAMINO)-3-(1-METHYL-1H-INDOL-3-YL)PROPANOIC ACID |
1334509-86-2 | 98% | 250mg |
$6.00 | 2025-01-23 | |
Enamine | EN300-1556739-500mg |
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid |
1334509-86-2 | 95.0% | 500mg |
$206.0 | 2023-09-25 |
Fmoc-Trp(Me)-OH 関連文献
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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9. Book reviews
Fmoc-Trp(Me)-OHに関する追加情報
Fmoc-Trp(Me)-OH: A Comprehensive Overview
Fmoc-Trp(Me)-OH, also known by its CAS number 1334509-86-2, is a significant compound in the field of organic chemistry and peptide synthesis. This compound is a derivative of tryptophan, a naturally occurring amino acid, with modifications that enhance its utility in various chemical and biochemical applications. The name Fmoc-Trp(Me)-OH indicates the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl substitution on the indole ring, and a hydroxyl group at the carboxylic acid position. These modifications make it a versatile building block in peptide synthesis and related research.
The synthesis of Fmoc-Trp(Me)-OH involves advanced chemical techniques, including protection strategies to ensure stability during reaction processes. The Fmoc group is particularly valuable as it provides excellent protection of the amino group under mild conditions, making it ideal for use in solid-phase peptide synthesis (SPPS). Recent advancements in peptide synthesis have further highlighted the importance of such protected amino acids in constructing complex peptide sequences with high precision.
Recent studies have explored the application of Fmoc-Trp(Me)-OH in drug discovery and development. For instance, researchers have utilized this compound to synthesize bioactive peptides that exhibit potential anti-cancer and anti-inflammatory properties. The methyl substitution on the indole ring enhances the hydrophobicity of the molecule, which can improve its bioavailability and stability in biological systems. These findings underscore the potential of Fmoc-Trp(Me)-OH as a key component in developing novel therapeutic agents.
In addition to its role in peptide synthesis, Fmoc-Trp(Me)-OH has been employed in the study of protein-protein interactions and enzyme mechanisms. By incorporating this compound into designed peptides, scientists can investigate the structural and functional aspects of proteins with unprecedented detail. Recent breakthroughs in structural biology have leveraged such compounds to elucidate the mechanisms of key enzymes involved in metabolic pathways, offering new insights into disease pathogenesis.
The demand for high-quality compounds like Fmoc-Trp(Me)-OH has driven advancements in chemical manufacturing processes. Modern production methods emphasize scalability, purity, and cost-effectiveness, ensuring that researchers have access to reliable reagents for their studies. The integration of green chemistry principles into these processes has further enhanced the sustainability of producing such compounds.
In conclusion, Fmoc-Trp(Me)-OH (CAS 1334509-86-2) stands as a testament to the ingenuity of modern chemistry. Its unique structure and versatile applications continue to make it an indispensable tool in peptide synthesis, drug discovery, and biochemical research. As scientific research evolves, so too will the potential applications of this remarkable compound.
1334509-86-2 (Fmoc-Trp(Me)-OH) 関連製品
- 87-32-1(N-Acetyl-tryptophan)
- 1161-13-3(Z-Phe-OH)
- 1164-16-5(Z-Tyr-OH)
- 144701-22-4(2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1H-indol-3-yl)propanoic acid)
- 2279-15-4(Nα-Cbz-D-tryptophan)
- 54-12-6(tryptophan)
- 2280-01-5(N-Acetyl-D-tryptophan)
- 2382-80-1(N-Acetyl-L-tryptophan ethyl ester)
- 35737-15-6(Nα-Fmoc-L-tryptophan)
- 86123-11-7((2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-3-yl)propanoic acid)
